molecular formula C11H11FO2 B1484582 (4E)-2-fluoro-5-phenylpent-4-enoic acid CAS No. 2098161-85-2

(4E)-2-fluoro-5-phenylpent-4-enoic acid

Cat. No. B1484582
CAS RN: 2098161-85-2
M. Wt: 194.2 g/mol
InChI Key: AHVSBVNJZSIEPW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-Fluoro-5-phenylpent-4-enoic acid, also known as 4F-PPA, is a synthetic compound that has been studied for its potential applications in the pharmaceutical and biomedical fields. The compound is a fluorinated derivative of the non-fluorinated pentenoic acid, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Fluorinated Compounds

    • A novel synthetic pathway was developed to produce 4-fluoropyridines with aryl substituents, utilizing 2-fluoroallylic alcohols. This process involved a series of rearrangements and cyclopropanation, highlighting the utility of fluorinated enoic acids in synthesizing complex heterocyclic compounds (Wittmann et al., 2006).
  • Stereocontrolled Synthesis of Amino Acids

    • The compound was used in the stereoselective synthesis of γ-fluorinated α-amino acids. The process involved diastereoselective alkylation and demonstrated the potential of fluorinated enoic acids in producing enantiomerically enriched compounds (Laue et al., 2000).
  • Synthesis of Asparagine Isosteres

    • The compound facilitated the enantioselective synthesis of 2-amino-4-fluoropent-4-enoic acids, which are isosteres of the amino acid asparagine. This underlines its role in synthesizing bioisosteres, compounds that can mimic biological molecules (Laue, Mück‐Lichtenfeld, & Haufe, 1999).
  • Asymmetric Synthesis of Amino Acid Derivatives

    • The compound was instrumental in the asymmetric synthesis of α-amino acid derivatives, showcasing its versatility in producing chiral molecules, an essential aspect of drug development and synthesis of biologically active molecules (Shendage et al., 2005).
  • Synthesis of t-Butyl Compounds

    • It was used in the C-methylation of carboxylic acids to produce t-butyl compounds. This method opens up pathways for modifying the structure of carboxylic acids, potentially altering their physical and chemical properties for various applications (Meisters & Mole, 1974).

properties

IUPAC Name

(E)-2-fluoro-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVSBVNJZSIEPW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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